1-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
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Overview
Description
1-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Derivative: This step involves the reaction of pyrrolidine with an appropriate electrophile to form the pyrrolidine derivative.
Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, often using a halogenated thiophene and a suitable base.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: Used as a tool compound to study biological pathways and mechanisms.
Materials Science: Investigated for its properties in the development of new materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)methanesulfonamide
- 1-(3-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide
- 1-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(furan-3-yl)ethyl)methanesulfonamide
Uniqueness
1-(3-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both pyrrolidine and thiophene rings, along with the sulfonamide group, makes it distinct from other similar compounds, potentially offering unique interactions with biological targets and different reactivity in chemical processes.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-16-5-3-4-14(10-16)13-24(21,22)19-11-17(15-6-9-23-12-15)20-7-1-2-8-20/h3-6,9-10,12,17,19H,1-2,7-8,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATBCTFJGZGBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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